Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as BPTP, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPTP is a small molecule that has been synthesized through a multi-step process, and its unique structure and properties have made it a promising candidate for further investigation.
Scientific Research Applications
Organic Optoelectronic Devices
Benzo[b]thiophene derivatives are key constituents in the development of organic optoelectronic devices. They are used as emitters, semiconductors, and photosensitizers in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). Their air-stability and commercial availability make them particularly valuable for these applications .
Synthetic Organic Chemistry
In synthetic organic chemistry, benzo[b]thiophene is utilized as a π-building block due to its crucial role in the construction of functional materials. The derivatives of benzo[b]thiophene have been extensively studied for their synthetic versatility and potential to create complex molecular structures .
Antimicrobial Activity
Benzo[b]thiophene derivatives have been evaluated for their inhibitory potential against various bacterial and fungal species. This includes both Gram-positive bacteria like S. aureus and B. cereus, and Gram-negative bacteria such as E. coli, P. aeruginosa, and K. pneumoniae, as well as fungal species like A. niger and C. albicans .
Anti-inflammatory and Analgesic Activities
Some indole derivatives of benzo[b]thiophene have shown promising anti-inflammatory and analgesic activities. These compounds have been compared with standard drugs like indomethacin and celecoxib, indicating their potential in pharmaceutical applications .
Neuropharmacology
The arylpiperazine moiety and benzo[b]thiophene ring substitutions have been studied for their binding affinity in neuropharmacological applications. Certain analogues have displayed micromolar affinity toward 5-HT1A sites, which are significant in the treatment of neurological disorders .
Material Chemistry
Benzo[b]thiophene derivatives are also significant in material chemistry for the preparation of compounds with specific structural properties. These compounds are characterized by techniques such as multinuclear NMR spectroscopy and elemental analysis to determine their suitability for various material applications .
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptor, through relevant electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
It’s known that serotonin receptors, such as 5-ht1a, are implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . Therefore, it’s plausible that this compound could influence these pathways.
Pharmacokinetics
The compound’s affinity for the 5-ht1a serotonin receptor suggests that it is able to cross the blood-brain barrier and reach its target in the central nervous system .
Result of Action
The result of the compound’s action is likely related to its interaction with the 5-HT1A serotonin receptor. By binding to this receptor, the compound could potentially influence serotonin signaling and thereby affect various physiological functions regulated by serotonin .
properties
IUPAC Name |
1-benzothiophen-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZIYBXIJVZZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone |
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